5-Chloro-2-iodobenzophenone

Description

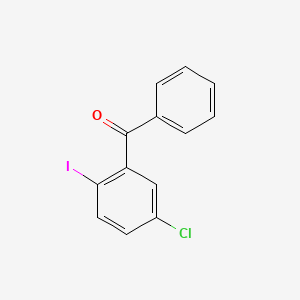

5-Chloro-2-iodobenzophenone (CAS RN: 181765-85-5) is a halogenated benzophenone derivative featuring chloro and iodo substituents on its aromatic rings. It is synthesized via a one-pot iodination process starting from 2-amino-5-chlorobenzophenone, yielding a yellow solid with a melting point of 72–74 °C (lit. 80–82 °C) and a molecular ion peak at m/z 342 (M⁺) in mass spectrometry . Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.18 (dd, J = 8.4, 2.5 Hz), 7.28 (d, J = 2.5 Hz), aromatic protons between δ 7.46–7.84.

- ¹³C NMR (CDCl₃): Distinct carbonyl signal at δ 195.9 (C=O), with iodinated carbon at δ 89.4 .

This compound is valued in organic synthesis for its reactivity in cross-coupling reactions due to the iodine atom, which serves as a leaving group in metal-catalyzed transformations.

Properties

CAS No. |

76049-48-4 |

|---|---|

Molecular Formula |

C13H8ClIO |

Molecular Weight |

342.56 g/mol |

IUPAC Name |

(5-chloro-2-iodophenyl)-phenylmethanone |

InChI |

InChI=1S/C13H8ClIO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H |

InChI Key |

AQDOLAWKRIYYAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)I |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Chloro-4′-fluoro-5-iodobenzophenone (CAS RN: 915095-86-2)

- Structural Differences : Features a fluorine atom at the 4′-position of the second aromatic ring instead of a hydrogen.

- Impact on Properties: The electron-withdrawing fluorine increases electrophilicity at the carbonyl group compared to 5-chloro-2-iodobenzophenone. The fluorine substituent may enhance thermal stability and alter solubility in polar solvents .

5-Chloro-2-hydroxybenzophenone (CAS RN: 85-19-8)

- Structural Differences : Replaces the iodine atom with a hydroxyl group.

- Impact on Properties: The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents like ethanol or water. Reduced steric bulk compared to the iodo analogue facilitates electrophilic substitution reactions at the ortho position .

2-Amino-5-nitro-2'-chlorobenzophenone (CAS RN: 2011-66-)

- Structural Differences: Contains amino and nitro groups at the 2- and 5-positions, respectively.

- Impact on Properties: The nitro group strongly deactivates the aromatic ring, reducing reactivity toward electrophiles. The amino group provides a site for further functionalization (e.g., acylation or diazotization) .

5-Chloro-2-methylaminobenzophenone (CAS RN: 1022-13-5)

- Structural Differences: Substitutes iodine with a methylamino group.

- Impact on Properties: The methylamino group introduces basicity, enabling salt formation with acids. Enhanced electron-donating capacity compared to iodine may shift UV-Vis absorption maxima .

5-Chloro-2-hydroxy-3-iodobenzaldehyde (CAS RN: 215124-03-1)

- Structural Differences: Replaces the benzophenone carbonyl with an aldehyde and adds a hydroxyl group.

- Impact on Properties :

Tabulated Comparison of Key Properties

Notes on Discrepancies and Limitations

- Limited data on solubility and stability for analogues like 2-chloro-4′-fluoro-5-iodobenzophenone highlight the need for further characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.